molecular formula C9H8O3S B1623001 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 96334-46-2

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B1623001
CAS RN: 96334-46-2
M. Wt: 196.22 g/mol
InChI Key: DIHMRAKCRQYYNP-UHFFFAOYSA-N
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Description

“7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H8O3S . It’s closely related to “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, which has the molecular formula C11H13NO3S .


Molecular Structure Analysis

The molecular structure of “7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” can be analyzed based on its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” can be inferred from its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Scientific Research Applications

    • Application Summary : This compound is a chemical intermediate used in the synthesis of various organic compounds .
    • Application Summary : Derivatives of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, which could potentially be synthesized from 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, have been investigated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors .
    • Application Summary : This compound is used as a building block in chemical synthesis .
    • Methods of Application : It can be used in various reactions to synthesize more complex molecules .
    • Results or Outcomes : The outcomes would depend on the specific reactions being carried out. In general, the use of this compound as a building block could enable the synthesis of a wide range of different organic compounds .
    • Application Summary : Derivatives of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, which could potentially be synthesized from 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, have been investigated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors .
    • Methods of Application : The synthesis of these derivatives would involve a series of organic reactions, potentially including the formation of a pyrazole ring. The resulting compounds could then be tested for their ability to inhibit RIP1 kinase .
    • Results or Outcomes : The specific outcomes of this research are not detailed in the available information .
    • Application Summary : This compound is used as a building block in chemical synthesis .
    • Methods of Application : It can be used in various reactions to synthesize more complex molecules .
    • Results or Outcomes : The outcomes would depend on the specific reactions being carried out. In general, the use of this compound as a building block could enable the synthesis of a wide range of different organic compounds .
    • Application Summary : Derivatives of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, which could potentially be synthesized from 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, have been investigated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors .
    • Methods of Application : The synthesis of these derivatives would involve a series of organic reactions, potentially including the formation of a pyrazole ring. The resulting compounds could then be tested for their ability to inhibit RIP1 kinase .
    • Results or Outcomes : The specific outcomes of this research are not detailed in the available information .

properties

IUPAC Name

7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHMRAKCRQYYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397495
Record name STK279704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS RN

96334-46-2
Record name STK279704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture solution of 7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (21.6 g) in methanol (50 mL) and tetrahydrofuran (50 mL) was added in several portions an aqueous solution of 2N sodium hydroxide (77 mL) on an ice bath. After the solution was stirred for 45 minutes and the pH of solution was adjusted to 2 with 2N hydrochloric acid water, the organic solvent was removed by evaporation. Water was added to the residue to suspend, the solid was collected by filtration, and washed with water and then with ethanol, and then was dried to provide the title compound (18.1 g).
Name
7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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